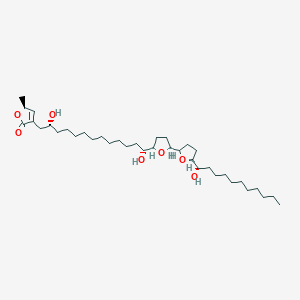

Rolliniastatin-1

Description

Propriétés

Formule moléculaire |

C37H66O7 |

|---|---|

Poids moléculaire |

622.9 g/mol |

Nom IUPAC |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35-,36-/m0/s1 |

Clé InChI |

MBABCNBNDNGODA-WPZDJQSSSA-N |

SMILES isomérique |

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

SMILES canonique |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Synonymes |

asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |

Origine du produit |

United States |

Isolation, Advanced Structural Elucidation, and Biosynthetic Investigations

Methodologies for Isolation from Diverse Annonaceae Species

Rolliniastatin-1 has been successfully isolated from several species of the Annonaceae family, most notably from the seeds of Rollinia mucosa and other related plants like Rollinia membranacea and Annona mucosa. researchgate.netacs.org The isolation process is a critical first step that relies on a combination of chromatographic and bioassay-guided techniques.

The initial step in isolating this compound involves the extraction of plant material, typically the seeds, using solvents like ethanol. researchgate.netresearchgate.net This crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to separate and purify the target molecule.

A common strategy involves an initial fractionation of the ethanolic extract using different chromatographic methods. researchgate.net Techniques such as column chromatography, flash chromatography, and preparative thin-layer chromatography (TLC) have been historically utilized for the separation of acetogenins (B1209576). thieme-connect.com High-Performance Liquid Chromatography (HPLC) is often employed for the final purification steps, with semi-preparative HPLC being particularly effective. For instance, a Partisil 10 silica (B1680970) gel column with a hexane-ethyl ether-methanol eluent has been used for the purification of Rolliniastatin-2, a closely related compound, highlighting the utility of this technique for resolving complex mixtures of acetogenins.

Countercurrent chromatography (CCC) has also emerged as a highly efficient method for the large-scale purification of acetogenins, enabling the separation of positional isomers and epimers.

To efficiently isolate biologically active compounds like this compound, bioassay-guided fractionation is a frequently employed strategy. This approach involves testing the fractions obtained from chromatography for a specific biological activity, such as cytotoxicity or insecticidal effects. researchgate.netresearchgate.net Only the active fractions are carried forward for further purification, streamlining the isolation process and ensuring that the final isolated compound is the one responsible for the observed bioactivity.

For example, in the isolation of this compound from Annona mucosa seeds, toxicological bioassays using the maize weevil (Sitophilus zeamais) as a bioindicator were used to guide the fractionation process. researchgate.net This led to the identification of this compound as the major bioactive constituent. researchgate.net Similarly, the murine P388 lymphocytic leukemia (PS) bioassay was used in the initial discovery and isolation of this compound from Rollinia mucosa. researchgate.net

Chromatographic Techniques for Extract Fractionation and Compound Purification

Advanced Spectroscopic Approaches for Structural and Stereochemical Determination

Once isolated, the precise chemical structure and three-dimensional arrangement of atoms (stereochemistry) of this compound must be determined. This is achieved through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the different types of protons and carbons present in the molecule and their chemical environments. researchgate.netresearchgate.net For this compound, ¹H NMR spectra show characteristic signals for the α,β-unsaturated γ-lactone ring, a hallmark of many acetogenins. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule. nih.gov

Through the careful analysis of these 1D and 2D NMR datasets, the planar structure of this compound, including the placement of its characteristic bis-tetrahydrofuran rings and hydroxyl groups, can be pieced together. researchgate.netum.edu.my

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a significant challenge due to the multiple chiral centers in this compound. The Mosher ester analysis is a powerful NMR-based method used to determine the absolute configuration of stereogenic carbinol (hydroxyl-bearing carbon) centers. researchgate.netresearchgate.net This technique involves reacting the alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. By analyzing the differences in the ¹H and ¹⁹F NMR chemical shifts of the protons and fluorines near the newly formed ester, the absolute stereochemistry of the alcohol can be assigned. researchgate.netresearchgate.net This method has been successfully applied to determine the absolute configuration of carbinol centers in this compound and other related acetogenins. researchgate.netresearchgate.net

The total synthesis of this compound also serves as a definitive confirmation of its assigned structure and stereochemistry. acs.org By synthesizing the molecule with a specific, known stereochemistry and comparing its spectroscopic data and properties to the natural product, the proposed structure can be unequivocally verified. acs.orgbeilstein-journals.org

Application of 1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique in the structural elucidation of Annonaceous acetogenins like this compound. High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular formula.

For this compound, high-resolution mass analysis established a molecular formula of C₃₇H₆₆O₇. ird.frebi.ac.uk This formula corresponds to a molecular weight of approximately 622.93 g/mol . ebi.ac.uk

X-ray Crystallography for Definitive Stereostructure Confirmation

While spectroscopic methods like NMR and MS provide the planar structure, X-ray crystallography offers an unambiguous method for determining the definitive three-dimensional arrangement of atoms, including the absolute stereochemistry of chiral centers. veranova.compan.pl

The structural elucidation of this compound was decisively achieved through single-crystal X-ray diffraction analysis. researchgate.net This powerful technique provided the first definitive structure in its series, establishing the relative stereochemistry of its eight chiral centers as 4S, 15S, 16S, 19R, 20R, 23S, 24R, and 36R. ird.fr This crystallographic confirmation was crucial, as other related compounds, such as asimicin, were found to be diastereomers, differing only in the configuration at one or more of these chiral centers. ird.fr The ability to obtain a suitable crystal of this compound was therefore a pivotal moment in confirming its unique and complex stereostructure. researchgate.net

Proposed Biosynthetic Pathways of Annonaceous Acetogenins

Annonaceous acetogenins are a unique class of secondary metabolites derived from the polyketide pathway. researchgate.netcancer.govthieme-connect.com Their biosynthesis is believed to have originated and diversified within the Annonaceae plant family. scielo.br

Polyketide Origin and Elongation Mechanisms

The biosynthesis of Annonaceous acetogenins begins with the assembly of a long-chain polyketide. researchgate.netthieme-connect.com These natural products are derivatives of long-chain fatty acids (typically C32 or C34), which are constructed via the polyketide synthase (PKS) machinery. cancer.govmdpi.com This pathway involves the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and propionate, to build the characteristic long hydrocarbon backbone. The isolation of acetogenins that lack THF rings but possess double bonds, such as coriadienin, provides further evidence supporting the polyketide biogenetic pathway from polyene precursors. acs.org

Enzymatic Ring Formation and Stereochemical Control in Tetrahydrofuran (B95107) Rings

A defining feature of Annonaceous acetogenins is the presence of one or more tetrahydrofuran (THF) rings. mdpi.com The currently accepted hypothesis for the formation of these rings involves a multi-step enzymatic process. acs.orgcore.ac.uk The pathway is initiated by the polyepoxidation of an unconjugated polyene precursor, a long-chain fatty acid with multiple double bonds. mdpi.comacs.org

This is followed by a cascade of stereospecific epoxide-opening cyclizations to form the THF rings. mdpi.comcore.ac.uk The stereochemistry of the final THF ring system (e.g., threo or erythro configurations of flanking hydroxyl groups and cis or trans substitution on the ring itself) is tightly controlled by the stereochemistry of the initial polyepoxide precursor and the specific enzymes guiding the cyclization cascade. core.ac.uk

Diversification Strategies in Biosynthesis Leading to this compound Type Structures

The vast structural diversity among the more than 500 known Annonaceous acetogenins arises from variations in this basic biosynthetic theme. thieme-connect.comscielo.br Structures like this compound, which feature an adjacent bis-THF ring system with two flanking hydroxyl groups, are proposed to originate from specific polyene precursors. core.ac.uk

According to the proposed biogenetic model, six distinct stereochemical types of adjacent bis-THF acetogenins, including the this compound type, can be formed. These pathways are thought to begin with the epoxidation of a triene precursor. Subsequent cyclization reactions, proceeding from one end of the molecule, lead to the different stereochemical arrangements of the bis-THF core. core.ac.uk Further enzymatic modifications, such as hydroxylations at various positions along the carbon chain, contribute to the final diversification, yielding the specific structure of this compound. google.com

Chemical Synthesis Strategies and Methodologies

Total Synthesis of Rolliniastatin-1

The total synthesis of complex natural products like this compound is a rigorous process that validates the proposed structure and provides a pathway for creating structural analogues for structure-activity relationship (SAR) studies. The first total synthesis of this compound was successfully accomplished by E. Lee and his research group in 2005. beilstein-journals.orgnih.govacs.org This and subsequent synthetic endeavors have relied on highly strategic and stereocontrolled approaches to assemble the molecule's distinct structural components.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into a series of simpler, precursor structures. wikipedia.orgicj-e.org This process is repeated until readily available starting materials are reached, thus revealing a potential synthetic pathway. wikipedia.org

For this compound, synthetic strategies are typically convergent, meaning that different key fragments of the molecule are synthesized independently before being joined together in the later stages. numberanalytics.com The primary retrosynthetic disconnection breaks the molecule into two main building blocks:

The C1-C24 Bis-THF Core Fragment: This large fragment contains the characteristic adjacent bis-tetrahydrofuran rings with their associated stereocenters and the long alkyl chain.

The C25-C34 α,β-Unsaturated γ-Lactone Fragment: This fragment comprises the butenolide ring and the hydrocarbon spacer that connects it to the core.

A key bond disconnection is typically planned between C24 and C25. This allows for the separate, parallel synthesis of the two major fragments, a hallmark of a convergent strategy. The subsequent coupling of these advanced intermediates is a critical step, often employing powerful carbon-carbon bond-forming reactions like olefin cross-metathesis or palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.govmdpi.com Further deconstruction of the bis-THF fragment reveals simpler chiral precursors from which the stereochemically rich core can be built. researchgate.netsoton.ac.uk

The first total synthesis of this compound by Lee's group established a benchmark for constructing this class of acetogenins (B1209576). beilstein-journals.orgnih.govacs.org Their approach was noted for its efficiency and high degree of stereocontrol, successfully navigating the molecule's complex stereochemical landscape. acs.org The strategy was modular, allowing for flexibility and potential adaptation for the synthesis of related natural products like rollimembrin and membranacin. acs.org

The central challenge in any synthesis of this compound is the stereocontrolled construction of the adjacent bis-THF core, which possesses a threo/cis/threo/cis/erythro relative stereochemistry. acs.org Different research groups have developed various elegant solutions to this problem.

In Lee's pioneering synthesis, the bis-oxolane moiety was assembled using a protocol involving a radical cyclization of β-alkoxyvinyl sulfoxides, followed by a Pummerer rearrangement and an allylation sequence. acs.org This method proved highly effective in setting the required cis relationship of the substituents on the THF rings.

Other notable strategies for forming stereodefined THF rings in the context of acetogenin (B2873293) synthesis include:

Oxidative Cyclization of Dienes: The use of transition-metal oxo species, such as ruthenium tetroxide (RuO₄) or potassium permanganate (B83412) (KMnO₄), can mediate the stereospecific cyclization of 1,5-dienes to form 2,5-disubstituted THF diols. mdpi.comthieme-connect.comresearchgate.net

Haloetherification: Intramolecular iodoetherification of unsaturated alcohol precursors, a strategy employed by Mootoo and others, provides a reliable route to substituted THF rings. researchgate.netsoton.ac.uk

Asymmetric Reactions: Sharpless asymmetric dihydroxylation and epoxidation reactions are frequently used to install key stereocenters in the acyclic precursors that are then cyclized to form the THF rings. beilstein-journals.orgnih.govresearchgate.net

The following table summarizes key reactions used in the formation of the bis-THF core in various acetogenin syntheses.

| Reaction Type | Key Reagents | Stereochemical Outcome | Reference |

| Radical Cyclization | β-Alkoxyvinyl Sulfoxides | cis-2,5-disubstitution | acs.org |

| Oxidative Cyclization | RuO₄, NaIO₄ | Controlled by diene geometry | thieme-connect.com |

| Iodoetherification | IDCP, NIS | Controlled by substrate | researchgate.netsoton.ac.uk |

| Asymmetric Dihydroxylation | AD-mix-β | Enantioselective diol formation | beilstein-journals.orgnih.gov |

The α,β-unsaturated γ-lactone, or butenolide, is the second crucial fragment. Its synthesis and subsequent coupling to the bis-THF core must be achieved without compromising the stereochemical integrity of either piece. In the synthesis by Lee's group, the lactone-containing fragment was prepared as a terminal olefin. acs.org This fragment was synthesized over several steps starting from commercially available chiral materials like (R)-epichlorohydrin. acs.orgmdpi.com

The coupling of the two major fragments was accomplished via a cross-olefin metathesis reaction using the second-generation Grubbs catalyst. acs.org This powerful reaction formed the C24-C25 double bond, uniting the bis-THF core with the lactone side chain. The final steps involved the reduction of this newly formed double bond and the formation of the α,β-unsaturation within the lactone ring, which was achieved through an oxidation-elimination sequence of a phenylthio group. acs.org

Alternative methods for coupling the lactone moiety reported in other acetogenin syntheses often involve Sonogashira coupling of a terminal alkyne (on the core fragment) with a vinyl halide (on the lactone fragment), followed by reduction of the resulting alkyne. beilstein-journals.orgmdpi.com

Despite the strategic advantages of a convergent approach, significant challenges remain.

Stereochemical Fidelity: Throughout a lengthy synthesis, the absolute and relative configurations of all stereocenters must be rigorously controlled. The construction of the bis-THF core is particularly demanding, as any deviation from the precise stereochemistry of the natural product would lead to a diastereomer with potentially different biological activity. nih.gov Each reaction in the sequence, from the initial asymmetric transformations to the final deprotection steps, must proceed with high fidelity to avoid epimerization or the formation of inseparable mixtures. researchgate.net

However, the scalability of total syntheses for molecules as complex as this compound is often a major limitation. Several factors contribute to this challenge:

Costly Reagents: Many of the key transformations rely on expensive catalysts and reagents, such as the Grubbs catalyst for metathesis or chiral ligands for asymmetric reactions.

Purification: Extensive chromatographic purification is typically required after each step to isolate the desired product from byproducts and unreacted starting materials, a process that is difficult and costly to perform on a large scale.

These factors collectively mean that while total synthesis provides invaluable proof of structure and access to material for initial studies, it is rarely a viable method for producing large quantities of the natural product.

Pioneering Total Synthesis Routes and Their Stereocontrol

Construction of the Alpha, Beta-Unsaturated Gamma-Lactone Moiety

Stereoselective Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a significant area of research, driven by the need to understand structure-activity relationships (SAR), improve biological potency, and develop more accessible synthetic routes to these complex molecules.

Design Principles for Structural Simplification and Enhancement of Specific Activities

The design of this compound analogues is guided by key structural-activity relationship findings. The objective is often to simplify the complex natural structure while retaining or enhancing its potent inhibitory effects on mitochondrial NADH-ubiquinone oxidoreductase (complex I). rsc.orgacs.org

Core Principles:

Structural Simplification: A primary goal is the simplification of the tetrahydrofuran (B95107) (THF) moiety, particularly the bis-THF core, due to the synthetic challenges associated with its complex stereochemistry. nih.gov Researchers have explored replacing the intricate bis-THF core with simpler polyether structures. nih.gov

Activity-Crucial Moieties: SAR studies have demonstrated that the α,β-unsaturated γ-lactone ring and the hydroxyl-flanked THF moiety are crucial for biological activity. Analogues that lack these features show significantly reduced potency. rsc.org

Spacer Length: The distance between the γ-lactone ring and the first THF unit is important for activity. A 13-carbon spacer is considered highly beneficial for potent biological effects.

Researchers have designed simplified acetogenins that, while sometimes less cytotoxic than the parent natural products like annonacin (B1665508) and bullatacin, exhibit interesting biological profiles, such as specific effects on the cell cycle. nih.gov The design of analogues possessing two γ-lactone moieties connected to the bis-THF ring has also been investigated, revealing that one γ-lactone and one THF moiety likely act cooperatively on the target enzyme. nih.gov

Synthetic Approaches to Modified Tetrahydrofuran and Lactone Moieties

The synthesis of the core structural units of acetogenins—the THF rings and the γ-lactone—is a focal point of synthetic efforts, with numerous strategies developed to create modified versions for analogue studies.

Modified Tetrahydrofuran (THF) Moieties: The stereocontrolled synthesis of the THF core is a significant challenge. Various methods have been developed to access different stereoisomers and simplified mimics:

Acid-Mediated Cyclization: An acid-mediated tandem intramolecular double cyclization of a diepoxy ester has been used to construct the hydroxy-flanked mono-THF core. rsc.org This method allows for stereochemical control by selecting the appropriate configuration of the starting diepoxy ester. rsc.org

Iodoetherification: The THF core can be stereoselectively constructed via the iodoetherification of an E-allylic alcohol. nih.gov

Sharpless Asymmetric Dihydroxylation: This method has been employed to create the bis-THF core by treating a precursor with AD-mix-β, followed by treatment with trifluoroacetic acid (TFA). nih.gov

Polyether Mimics: To simplify the complex bis-THF structure, polyether mimics have been synthesized based on the ionophoric ability of the natural THF moiety. nih.gov These syntheses often involve the coupling of smaller, functionalized ether fragments. nih.gov

Modified γ-Lactone Moieties: The α,β-unsaturated γ-lactone is critical for bioactivity. Synthetic strategies often focus on its efficient and stereoselective construction:

Alkylation of Sulfenyl Lactones: The α,β-unsaturated γ-lactone segment can be synthesized through the α-alkylation of an α-sulfenyl γ-lactone with a suitable iodide. nih.gov

Ruthenium-Catalyzed Alder-Ene Reaction: This reaction has been utilized for the formation of the α,β-unsaturated-γ-lactone ring. rsc.org

Aldol-Based Strategy: The γ-lactone moiety can be introduced via an aldol (B89426) reaction with O-THP-(S)-lactaldehyde, followed by further transformations. nih.gov

Ring-Closing Metathesis (RCM): Hanessian's group developed a strategy using Grubbs' RCM reaction for chain elongation and a novel protocol for incorporating the butenolide ring. nih.gov

Introduction of Diverse Side Chains and Functionalities

Modification of the alkyl side chains and the introduction of different functional groups are key strategies for probing SAR and developing analogues with novel properties.

Varying Lipophilic Side Chains: Analogues have been designed to incorporate a variety of lipophilic side chains in place of the natural n-alkyl chain. nih.gov This is often achieved by coupling a core fragment (like the THF or γ-lactone) with a diverse set of side-chain-containing building blocks. nih.gov For example, Sonogashira coupling followed by hydrogenation can be used to attach different side chains to a γ-lactone fragment. nih.gov

Functional Group Introduction: Functional groups such as oxo, hydroxylimino, mesylated, and triazido groups have been introduced along the alkyl chain of bis-tetrahydrofuranic acetogenins like this compound. acs.org These modifications are used to study their impact on inhibitory potency against mitochondrial complex I. acs.org

Chemoenzymatic and Biocatalytic Approaches in Acetogenin Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of traditional chemical reactions, offers a powerful strategy for constructing complex natural products like acetogenins and their analogues. researchgate.netnih.gov This approach is particularly valuable for establishing key stereocenters with high fidelity under mild reaction conditions. nih.gov

Biocatalysis has been successfully integrated into the synthesis of the core structural motifs of acetogenins:

Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic intermediates. nih.govnih.gov For example, hydrolytic optical resolution of acetylated (±)-trans-1,2-cyclopentandiol using a lipase can provide enantiomerically pure chiral monoacetates, which serve as building blocks for THF analogue synthesis. nih.gov

Epoxide Hydrolase (EH)-Triggered Cascades: A biomimetic approach utilizing epoxide hydrolase (EH) has been proposed for the stereoselective synthesis of acetogenin cores. An EH-triggered hydrolysis-double cyclization tandem reaction of a dichloro epoxide is envisioned to form key epoxy-THF building blocks.

Dioxygenase-Mediated Dihydroxylation: The chemoenzymatic synthesis of trans-THF cores has been achieved starting from simple aromatic compounds like bromobenzene. iupac.org This process often involves the use of dioxygenase enzymes to create chiral diol intermediates, which are then converted into the desired THF structures through chemical steps. iupac.org

Tandem Chemoenzymatic Reactions: Researchers have developed chemoenzymatic cascade reactions to build acetogenin cores. mdpi.com These multi-step, one-pot processes leverage the efficiency of biocatalysis to quickly generate complex chiral structures that can be further elaborated chemically. nih.govmdpi.com For example, a regioselective reduction of a diimide formed in situ by an enzyme can produce key precursors for 'acetogenin-like' trans-THF cores with high stereoselectivity. nih.gov

These methods highlight the advantages of incorporating biocatalysts into synthetic strategies, providing efficient and stereoselective routes to key intermediates for the synthesis of this compound and other acetogenins. researchgate.net

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Targets and Cellular Pathways

Rolliniastatin-1 exerts its profound biological effects primarily through its interaction with the mitochondrial respiratory chain, leading to a cascade of cellular events.

Potent Inhibition of Mitochondrial Complex I (NADH: ubiquinone oxidoreductase)

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. researchgate.netnih.govmdpi.com This enzyme complex plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate an electrochemical gradient for ATP synthesis. researchgate.net this compound is recognized as one of the most powerful inhibitors of mammalian Complex I. nih.govportlandpress.com

Studies comparing the inhibitory effects of this compound with classical Complex I inhibitors like Rotenone (B1679576) and Piericidin A have consistently demonstrated its superior potency. nih.govmdpi.com In bovine submitochondrial particles, this compound exhibits a more potent inhibitory constant than Piericidin. nih.govportlandpress.com The inhibitory potency of this compound and other acetogenins (B1209576) often surpasses that of Rotenone and Piericidin A. nih.govznaturforsch.com

Below is a table comparing the inhibitory characteristics of this compound with other notable Complex I inhibitors.

| Compound | Target | Comparative Potency | Notes |

| This compound | Mitochondrial Complex I | More potent than Piericidin. nih.govportlandpress.com Considered one of the most powerful inhibitors. portlandpress.com | Exhibits a dual binding behavior, overlapping with both Rotenone and Rolliniastatin-2 sites. znaturforsch.com |

| Rotenone | Mitochondrial Complex I | Less potent than this compound. mdpi.comznaturforsch.com | A classical inhibitor that binds to the ubiquinone binding site. wikipedia.orgoroboros.at |

| Piericidin A | Mitochondrial Complex I | Less potent than this compound. nih.govportlandpress.com | Structurally similar to ubiquinone and competes for its binding site. oroboros.at |

| Rolliniastatin-2 | Mitochondrial Complex I | More powerful than Piericidin. nih.govportlandpress.com | Shows unique properties with its interaction being mutually exclusive to Piericidin but not to Rotenone. nih.govportlandpress.com |

| Squamocin | Mitochondrial Complex I | Inhibitory constant lower than Piericidin but displays a larger protein-dependence of the titre. nih.govportlandpress.com | Behaves qualitatively like Rotenone. nih.govportlandpress.com |

| Otivarin | Mitochondrial Complex I | Inhibitory constant lower than Piericidin but displays a larger protein-dependence of the titre. nih.govportlandpress.com | Behaves qualitatively like Rotenone. portlandpress.com |

This table is based on data from studies on bovine submitochondrial particles and other experimental systems.

The binding site of this compound on Complex I has been a subject of detailed investigation. It is understood that a variety of inhibitors, despite their structural diversity, share a large, hydrophobic binding pocket with partially overlapping sites. nih.gov Kinetic studies have categorized Complex I inhibitors into different functional types based on their binding behavior. This compound is considered a "dual type" inhibitor, suggesting its binding site overlaps with that of both Rotenone and Rolliniastatin-2. znaturforsch.com This is distinct from inhibitors that bind to a site mutually exclusive to Rotenone. nih.govportlandpress.com

The interaction of Annonaceous acetogenins, including this compound, is thought to involve the ND2 subunit of Complex I, highlighting the critical role of this subunit in quinone binding. wikipedia.org The long aliphatic chain characteristic of acetogenins allows them to span a significant portion of the quinone access pathway. mdpi.com

By potently inhibiting Complex I, this compound effectively disrupts the mitochondrial electron transport chain. researchgate.net This inhibition blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. researchgate.net Consequently, the proton pumping activity of Complex I is halted, leading to a decrease in the proton-motive force across the inner mitochondrial membrane. nih.gov This ultimately results in a significant reduction in mitochondrial ATP synthesis. The disruption of cellular bioenergetics is a key mechanism behind the cytotoxic effects of this compound.

Site of Action within Complex I and Binding Characteristics

Modulation of Reactive Oxygen Species (ROS) Production

Inhibition of Complex I by certain compounds is known to be associated with an increase in the production of reactive oxygen species (ROS). nih.govmdpi.com Complex I inhibitors have been categorized into two classes based on their effect on ROS generation. nih.govnih.gov Class A inhibitors, which include this compound, Rotenone, and Piericidin A, have been shown to increase ROS production. nih.govnih.gov This is in contrast to Class B inhibitors, which tend to prevent ROS production. nih.govnih.gov

The production of ROS by inhibited Complex I is a complex process. It is believed that when electron flow is blocked, electrons can be passed directly to molecular oxygen, leading to the formation of superoxide (B77818) radicals. mdpi.com This increased oxidative stress contributes to the cellular damage induced by this compound. frontiersin.org

Induction of Apoptosis and Cell Cycle Arrest in Experimental Cell Systems

The cellular consequences of Complex I inhibition, disruption of ATP production, and increased ROS generation by this compound culminate in the activation of programmed cell death pathways. ontosight.ai Studies have demonstrated that this compound can induce apoptosis and cause cell cycle arrest in various experimental cell systems, including cancer cell lines. ontosight.airesearchgate.net The cytotoxic effects of this compound have been observed to be particularly potent against certain tumor cell lines. znaturforsch.com For instance, research has shown that this compound can induce apoptosis and arrest the cell cycle at the G0/G1 phase. researchgate.net The induction of apoptosis is a key component of its anticancer activity. ontosight.aiontosight.ai

Activation of Caspase Cascades

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. frontiersin.org These enzymes are present in healthy cells as inactive zymogens and are activated in response to apoptotic signals. frontiersin.org The process typically involves a cascade where initiator caspases (e.g., caspase-8, caspase-9) are activated first. biorxiv.orgnih.gov These, in turn, cleave and activate executioner caspases (e.g., caspase-3, caspase-7), which are responsible for dismantling the cell by cleaving key structural and functional proteins. biorxiv.orgcpn.or.krd-nb.info

While direct studies detailing the full caspase cascade activated by this compound are limited, research on related Annonaceous acetogenins provides strong evidence for this mechanism. For instance, studies indicate that acetogenins can trigger apoptosis through the activation of the executioner caspase, caspase-3. altmedrev.com The related compound annonacin (B1665508) has been shown to enhance caspase-3 activity, leading to apoptotic cell death in cancer cells. ijbs.com The activation of the intrinsic apoptotic pathway, initiated by mitochondrial distress, converges on the activation of caspase-9, which then activates caspase-3. nih.govcpn.or.kr This suggests that this compound, through its action on mitochondria, likely induces apoptosis via a caspase-9 and caspase-3-dependent pathway.

Mitochondrial Outer Membrane Permeabilization

Mitochondrial outer membrane permeabilization (MOMP) is a critical event in the intrinsic pathway of apoptosis, often considered the "point of no return". nih.govembopress.org This process is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and Bak. embopress.orgplos.org Upon receiving an apoptotic stimulus, Bax and Bak become activated and form pores in the outer mitochondrial membrane. embopress.orgplos.org This permeabilization leads to the release of proteins from the intermembrane space into the cytosol, most notably cytochrome c. embopress.orgplos.orgxiahepublishing.com In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome, which recruits and activates the initiator caspase-9. nih.govcpn.or.kr

The primary mechanism of this compound, the inhibition of mitochondrial complex I, directly causes mitochondrial dysfunction, a potent trigger for MOMP. Research on the related acetogenin (B2873293) annonacin has demonstrated its ability to induce the expression of the pro-apoptotic protein Bax. ijbs.com This upregulation of Bax would facilitate the permeabilization of the outer mitochondrial membrane. Therefore, it is highly probable that this compound's cytotoxic effects are mediated through the induction of MOMP, leading to cytochrome c release and subsequent caspase activation. researchgate.netembopress.orgxiahepublishing.com

Effects on Autophagy and Other Cellular Homeostatic Processes

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in maintaining cellular homeostasis. frontiersin.org The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with a lysosome to degrade its contents. nih.gov Key proteins regulate this pathway, including Beclin-1 and LC3, which are crucial for autophagosome formation, and the mTOR (mammalian target of rapamycin) kinase, which is a major negative regulator of autophagy. frontiersin.orgmdpi.com When mTOR is inhibited, the ULK1 complex is activated, initiating the formation of the autophagosome. mdpi.com

While mimetics of Annonaceous acetogenins have been shown to induce autophagy by depleting ATP and activating the AMPK/mTOR pathway, there is currently a lack of specific research in the reviewed literature detailing the direct effects of this compound on autophagy. The process of autophagy can have a dual role in cancer, either promoting cell survival under stress or leading to a form of programmed cell death. Further investigation is needed to determine if this compound modulates the autophagic pathway and what the consequences of such modulation would be in cancer cells.

In Vitro Pharmacological Activity Profiling

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines in laboratory studies.

Antiproliferative and Cytotoxic Activity in Diverse Cancer Cell Lines

The potent cytotoxic nature of this compound has been confirmed against various human tumor cell lines. Its efficacy is often measured by the IC50 or ED50 value, which represents the concentration of the compound required to inhibit cell growth or viability by 50%. Studies have shown that this compound exhibits powerful activity, often at very low concentrations.

For example, one study reported its effects on several cell lines, noting that the multidrug-resistant SW480 cell line was the most sensitive. plos.org The table below summarizes the cytotoxic activity of this compound against a panel of human cancer cell lines from various studies. plos.org

| Cell Line | Cancer Type | Activity (ED50 in µg/mL) |

| SW480 | Colon Adenocarcinoma (MDR) | < 0.001 |

| HeLa | Cervical Cancer | 0.001 |

| SkMel28 | Malignant Melanoma | 0.01 |

Data sourced from González-Coloma et al., 2002. plos.org

Another report, investigating compounds from Annona muricata, detailed the toxicity of this compound against additional cancer cell lines.

| Cell Line | Cancer Type | Activity (ED50 in µg/mL) |

| Hep G2 | Hepatoma | 12 ± 2 |

| MCF-7 | Breast Cancer | 17 ± 2 |

| HT-29 | Colon Adenocarcinoma | 160 ± 36 |

| A549 | Lung Carcinoma | > 500 |

Data sourced from Moghadamtousi et al., 2015, which references earlier work.

These findings highlight the broad-spectrum antiproliferative potential of this compound, although sensitivity varies between different cancer types.

Studies on Multidrug-Resistant Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a variety of anticancer drugs. This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp), which actively remove drugs from the cell.

A noteworthy characteristic of this compound is its potent activity against MDR cancer cells. researchgate.net Multiple studies have highlighted its exceptional cytotoxicity towards the SW480 human colon cancer cell line, which is known to be multidrug-resistant and expresses P-glycoprotein (Pgp+). altmedrev.complos.orgfrontiersin.org In comparative studies, the SW480 cell line was found to be the most sensitive to this compound and other related acetogenins, with an ED50 value below 0.001 µg/mL. plos.org This suggests that this compound is not a substrate for the P-glycoprotein pump and can effectively bypass this common mechanism of drug resistance. This ability to overcome MDR makes this compound a compound of significant interest for developing therapies to treat resistant cancers.

Selectivity against Normal versus Cancerous Cells

This compound, an Annonaceous acetogenin, has demonstrated selective cytotoxicity, showing more potent effects against cancerous cells compared to normal cells. derpharmachemica.comresearchgate.net This selectivity is a crucial aspect of its potential as an anticancer agent.

Studies have shown that while acetogenins are highly potent against various human tumor cell lines, their effect on the growth of noncancerous cells, such as rat GI epithelial cells, is minimal. derpharmachemica.com For instance, this compound and other acetogenins display significantly higher activity against KB human nasopharyngeal carcinoma cells than against Vero normal monkey epithelioid renal cells. derpharmachemica.com

The mechanism behind this selectivity is partly attributed to the differential response of NADH oxidase activity in cancerous versus normal cells. The NADH oxidase of cancer cell plasma membranes, such as in HeLa (human cervical carcinoma) and HL-60 (human promyelocytic leukemia) cells, is strongly inhibited by acetogenins like bullatacin. derpharmachemica.com In contrast, the NADH oxidase activity of rat liver plasma membranes is largely unaffected. derpharmachemica.com This differential inhibition of a key enzyme in cellular energy production may explain the selective killing of cancer cells. derpharmachemica.com

Furthermore, in vitro studies with synthesized analogues of acetogenins have shown potent activities against human solid tumor cell lines like HCT-8 and HT-29, while exhibiting no cytotoxicity against normal human cells. nih.gov Some acetogenins have also been found to be non-mutagenic in the Ames test, suggesting they may not be carcinogenic, which is an advantage over many current antitumor drugs. derpharmachemica.com

Antifeedant and Insecticidal Effects in Agricultural Pest Models

This compound has been identified as a potent insecticidal and antifeedant agent against various agricultural pests. researchgate.netscielo.br It is a major bioactive constituent of the seeds of Annona mucosa, which has shown grain-protective properties. researchgate.net

Research has demonstrated the efficacy of this compound against the maize weevil, Sitophilus zeamais. At a concentration of 57.66 mg kg⁻¹, it caused 51.1% mortality of adult weevils and significantly reduced the F1 progeny and their damage to corn grains. researchgate.net The insecticidal properties of acetogenins like this compound are well-documented against a range of key crop pests. researchgate.net

Structure-activity relationship studies suggest that acetogenins with adjacent bis-tetrahydrofuranic rings and three hydroxyl groups, such as this compound, exhibit more pronounced insecticidal activity. researchgate.net this compound has been reported to have insecticidal activity against seven insect species. scielo.brscielo.br

The antifeedant effects of this compound have been observed in pests like Spodoptera littoralis, where it caused a 75% decrease in consumption efficiency at a low concentration. scielo.br In studies with Spodoptera frugiperda, this compound, along with other acetogenins, produced nutritional alterations and high mortality rates in early larval instars. scirp.org

An ethanolic seed extract of Annona mucosa, with this compound as its major compound, has shown high mortality rates in both nymphs and adults of the Asian citrus psyllid, Diaphorina citri. ufl.edubioone.org This extract also caused significant reductions in the feeding and oviposition of adult D. citri at sublethal concentrations. ufl.edu

The mechanism of action for the insecticidal effects of acetogenins is believed to involve the inhibition of complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport system. bioone.orgmdpi.com This inhibition disrupts ATP production, leading to cellular apoptosis. bioone.org

Table 1: Insecticidal Activity of this compound Against Various Pests

| Pest Species | Effect | Concentration | Source |

| Sitophilus zeamais (Maize weevil) | 51.1% mortality of adults, reduced F1 progeny | 57.66 mg kg⁻¹ | researchgate.net |

| Spodoptera littoralis | 75% decrease in consumption efficiency | 0.03 μmol·insect⁻¹ | scielo.br |

| Spodoptera frugiperda | Nutritional alterations and mortality close to 90% | 50 and 100 µg per g of diet | scirp.org |

| Diaphorina citri (Asian citrus psyllid) | High mortality in nymphs and adults | LC50 values varied with exposure time | ufl.edubioone.org |

| Tetranychus urticae (Two-spotted spider mite) | Pronounced mortality (LC50 = 465.5 mg L⁻¹) | 465.5 mg L⁻¹ after 120 h | nih.gov |

Antiparasitic Activities (e.g., Trypanocidal, Leishmanicidal)

This compound has demonstrated significant activity against various parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.). scielo.org.conih.govscispace.com

In bioassay-guided screenings, this compound, isolated from Rollinia emarginata, showed inhibitory activity of up to 89% against different Leishmania strains and 67% against T. cruzi strains at a concentration of 250 μg/mL. scielo.org.coscispace.com The leishmanicidal activity of acetogenins appears to be related to the number of hydroxyl groups in their structure, with compounds like this compound, which possess three hydroxyl groups, showing maximum activity. scispace.com

This compound has been shown to be active against both the extracellular promastigote and intracellular amastigote forms of Leishmania donovani. nih.govfrontiersin.org It has also been reported to lyse Leishmania braziliensis, Leishmania amazonensis, and L. donovani strains at a concentration of 5 µg/ml. ird.fr The mechanism of action is thought to involve the inhibition of the mitochondrial NADH oxidase activity of the parasite. nih.gov

The compound has also shown trypanocidal effects against Trypanosoma cruzi. nih.gov The search for new chemotherapeutic agents against these parasitic diseases is driven by the variable effectiveness and side effects of current treatments. scielo.org.co

Table 2: Antiparasitic Activity of this compound

| Parasite Species | Activity | Concentration | Source |

| Leishmania spp. | Up to 89% inhibition | 250 μg/mL | scielo.org.coscispace.com |

| Trypanosoma cruzi | Up to 67% inhibition | 250 μg/mL | scielo.org.coscispace.com |

| Leishmania braziliensis | Lysis of parasites | 5 µg/ml | ird.fr |

| Leishmania amazonensis | Lysis of parasites | 5 µg/ml | ird.fr |

| Leishmania donovani | Lysis of parasites | 5 µg/ml | ird.fr |

Antimicrobial and Antifungal Effects

This compound, isolated from species like Annona mucosa, is among a number of compounds from this plant that have shown potential antimicrobial and antifungal activities. researchgate.net The seeds of Annona mucosa are a rich source of acetogenins which have demonstrated these properties. researchgate.net

The general mechanism of action for the antimicrobial and antifungal effects of natural compounds like acetogenins can involve the disruption of the cell membrane and cell wall of the microbes. frontiersin.org This damage can lead to the leakage of essential intracellular components like nucleic acids and proteins, ultimately inhibiting growth or causing cell death. frontiersin.org For instance, flavonoids, another class of natural compounds, exert their antifungal effects by interfering with fungal cell membrane integrity and disrupting critical signal transduction pathways. intec.edu.dointec.edu.do While the specific mechanistic details for this compound's antimicrobial and antifungal actions are still under investigation, its classification as an acetogenin suggests it may share similar mechanisms with other bioactive natural products. researchgate.netontosight.ai

Immunomodulatory Properties (Mechanistic Studies)

The immunomodulatory properties of this compound are an area of ongoing research. While direct mechanistic studies on this compound's effect on the immune system are limited, the broader class of acetogenins has been noted for its immunosuppressant activities. researchgate.net

The interaction of natural compounds with the immune system can be complex. For example, some natural products can modulate immune responses by influencing the production of cytokines and the activity of immune cells. frontiersin.orgmdpi.com For instance, some compounds can induce the production of pro-inflammatory cytokines like IL-1β, which can activate key transcription factors such as HIF-1α, a central regulator of the inflammatory response. frontiersin.org Conversely, other natural compounds can have immunosuppressive effects.

The mechanism of action of some therapeutic agents on the immune system involves the modulation of immune cell function. For example, ferroptosis inhibitors have been shown to reduce the inflammatory response in rheumatoid arthritis by decreasing the antigen-presenting function of fibroblast-like synoviocytes and inhibiting the proliferation of CD8+ T cells and the release of inflammatory factors like TNF-α and IFN-γ. nih.gov Given that acetogenins like this compound are potent inhibitors of mitochondrial complex I, a key component of cellular metabolism, it is plausible that they could influence the function and activation state of immune cells, which have high energy demands during an immune response. However, more specific research is needed to elucidate the precise immunomodulatory mechanisms of this compound.

Structure Activity Relationship Sar Studies and Analog Design

Correlating Structural Motifs with Biological Potency

Annonaceous acetogenins (B1209576), including Rolliniastatin-1, are characterized by several key structural motifs that collectively contribute to their biological effects. mdpi.com SAR studies have revealed that the bis-tetrahydrofuran (bis-THF) core, the α,β-unsaturated γ-lactone ring, the stereochemistry of the molecule, and the nature of the aliphatic chain are all critical determinants of potency. nih.govnih.gov

The adjacent bis-THF ring system is a hallmark of many potent acetogenins, including this compound. nih.govingentaconnect.com This lipophilic core is believed to play a crucial role in the molecule's interaction with its primary target, Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govmdpi.com It is proposed that the bis-THF moiety mimics the ubiquinone substrate, allowing the acetogenin (B2873293) to bind to the enzyme and block electron transport. nih.gov The spatial arrangement of the oxygen atoms within the THF rings and the flanking hydroxyl groups are thought to be critical for this interaction. nih.gov While the bis-THF core is a significant contributor to the high potency of compounds like this compound, some studies have shown that mono-THF acetogenins can also exhibit substantial activity, suggesting that the bis-THF structure is not an absolute requirement but rather an enhancer of inhibitory potential. thieme-connect.com

The α,β-unsaturated γ-lactone ring at one end of the this compound molecule is another critical pharmacophore. This electrophilic moiety is believed to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, within the target enzyme. This irreversible binding contributes to the potent and often irreversible inhibition of Complex I. The presence and proper conformation of this lactone ring are considered essential for the cytotoxic activity of most acetogenins. nih.govresearchgate.net However, some studies with analogs lacking the lactone ring (Δlac-acetogenins) have shown that these compounds can still inhibit Complex I, albeit through a potentially different mechanism, suggesting that while important, the lactone may not be the sole determinant of activity.

This compound possesses multiple stereocenters, and the specific stereochemistry of the molecule has a profound impact on its biological activity. nih.gov The relative and absolute configurations of the chiral centers within the bis-THF core and the flanking hydroxyl groups are particularly important. nih.gov The threo/cis/threo/cis/erythro relative configuration of the bis-THF core, as found in this compound, is associated with the most potent biological activity among this class of acetogenins. nih.govingentaconnect.com Alterations in the stereochemistry at any of these centers can lead to a significant reduction or loss of cytotoxicity, highlighting the high degree of stereospecificity required for optimal interaction with the biological target. nih.gov

| Compound | Key Stereochemical Feature | Reported Biological Activity |

|---|---|---|

| This compound | threo/cis/threo/cis/erythro bis-THF core | Highly potent inhibitor of Complex I and cytotoxic agent. nih.govingentaconnect.com |

| Uvaricin A/B | Different stereochemistry of the bis-THF rings | Moderately cytotoxic, weaker than this compound. nih.gov |

| Rolliniastatin-2 (Bullatacin) | Diastereomer of this compound | Potent inhibitor of Complex I, with activity comparable to this compound. |

The presence and position of hydroxyl groups along the aliphatic chain and flanking the THF rings are also critical. nih.gov These hydroxyl groups can participate in hydrogen bonding interactions within the binding site of the target enzyme, contributing to the affinity and specificity of the binding. nih.gov The number and location of these hydroxyl groups can significantly modulate the biological potency. nih.gov

Influence of Stereochemistry on Biological Activity

Design and Synthesis of Mechanistic Probes and Affinity Reagents

To further investigate the mechanism of action of this compound and to identify its specific binding partners, researchers have designed and synthesized various mechanistic probes and affinity reagents. These modified analogs often incorporate reporter groups, such as fluorescent labels or photoaffinity labels, or reactive functionalities for cross-linking studies. For example, analogs with modified lactone rings or simplified THF cores have been synthesized to probe the importance of these moieties. nih.gov The synthesis of such probes is a challenging endeavor due to the structural complexity of the parent molecule but is invaluable for elucidating the molecular pharmacology of this class of compounds. acs.orgnih.gov

Computational Chemistry in SAR Elucidation

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. nih.gov These methods provide insights into the binding orientation, affinity, and stability of the resulting complex, guiding the design of more potent and selective analogs. nih.gov

The primary molecular target for the potent cytotoxic effects of this compound and other Annonaceous acetogenins is the mitochondrial complex I (NADH:ubiquinone oxidoreductase). ingentaconnect.comnih.govnih.gov This large enzyme complex is a crucial component of the electron transport chain. znaturforsch.com Molecular docking studies on acetogenins aim to elucidate their binding mechanism within this complex. The binding site for acetogenins is located in the Q-tunnel, a hydrophobic channel that ubiquinone traverses to reach its reduction site near the N2 iron-sulfur cluster. nih.gov Docking simulations place the long aliphatic chain of acetogenins within this tunnel, with the polar tetrahydrofuran (B95107) (THF) rings and the terminal γ-lactone forming specific interactions with amino acid residues lining the cavity. nih.gov

For this compound, the dual this compound binding type suggests an overlapping interaction with the binding sites of both rotenone (B1679576) and rolliniastatin-2, indicating a complex binding mechanism. znaturforsch.com The length of the acetogenin is critical, as it allows the molecule to fill the entire Q-tunnel, effectively blocking ubiquinone access and inhibiting the enzyme's function. nih.gov

Following docking, molecular dynamics simulations are employed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.govchemmethod.com MD simulations of the related acetogenin, annonacin (B1665508), and this compound have been performed in a fully hydrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer to understand their interaction with and passage through cell membranes to reach the mitochondrial target. researchgate.net Within the target protein, MD simulations can reveal crucial information on the conformational changes, the role of water molecules, and the key intermolecular interactions that stabilize the complex over time.

Table 1: Key Interactions in Acetogenin-Complex I Binding

| Structural Moiety of Acetogenin | Interacting Region in Complex I | Type of Interaction | Significance |

| α,β-Unsaturated γ-lactone | Entrance of the Q-tunnel | Hydrogen Bonding, Electrostatic | Anchors the molecule at the tunnel entrance. |

| Bis-Tetrahydrofuran (bis-THF) Core | Central part of the Q-tunnel | Van der Waals, Hydrophobic | Orients the molecule within the hydrophobic tunnel. |

| Flanking Hydroxyl Groups | Amino acid residues (e.g., Tyrosine, Histidine) | Hydrogen Bonding | Provides specificity and enhances binding affinity. nih.gov |

| Aliphatic Hydrocarbon Chain | Deep within the Q-tunnel towards N2 cluster | Hydrophobic Interactions | Occupies the ubiquinone pathway, blocking substrate access. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.netfda.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to predictable changes in their biological effects. fda.gov For this compound and its analogs, QSAR studies are instrumental in identifying the key molecular features that govern their potent inhibitory activity against mitochondrial complex I.

A QSAR model for acetogenins would begin with the selection of a training set of molecules with known biological activity, typically the 50% inhibitory concentration (IC₅₀) against complex I or against specific tumor cell lines. ingentaconnect.com The next step involves calculating a wide range of molecular descriptors for each compound. optibrium.com These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).

For this compound, crucial descriptors would include:

The stereochemistry of the bis-THF core and flanking hydroxyls.

The distance and spatial relationship between the THF rings and the γ-lactone.

The length and degree of unsaturation of the aliphatic chain.

The presence and position of hydroxyl groups along the chain.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates a subset of these descriptors with the observed biological activity. nih.gov Such a model can quantify the SAR, confirming, for example, that the adjacent bis-THF system with a specific stereochemistry enhances potency. nih.govcore.ac.uk The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Table 2: Framework for a Hypothetical QSAR Study on this compound Analogs

| Component | Description | Example for this compound |

| Defined Endpoint | The biological activity to be predicted. nih.gov | IC₅₀ value (nM) for inhibition of mitochondrial complex I. |

| Training Set | A series of structurally related compounds with known activity. | This compound, Rolliniastatin-2, Annonacin, and other natural and synthetic acetogenins. znaturforsch.com |

| Molecular Descriptors | Numerical representations of chemical structure. | Topological descriptors (e.g., connectivity indices), 3D-descriptors (e.g., WHIM), quantum chemical descriptors. |

| Mathematical Model | The algorithm correlating descriptors to the endpoint. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machine (SVM). |

| Modeling Objective | The ultimate goal of the QSAR study. | To predict the potency of novel acetogenin analogs and identify the key structural determinants for high activity. |

| Validation | Statistical validation to ensure the model's robustness and predictive power. | Internal (cross-validation) and external validation with a dedicated test set of molecules. fda.gov |

Preclinical Research and Future Directions

In Vivo Efficacy Studies in Animal Models (Mechanistic Focus)

Preclinical in vivo studies are crucial for determining the potential real-world applications of a compound. Rolliniastatin-1 has been evaluated in several animal models, demonstrating notable efficacy in oncology, pest control, and infectious disease contexts.

The antineoplastic properties of this compound were first identified through bioassays using the murine P388 lymphocytic leukemia (PS) model. cdnsciencepub.com In these early studies, this compound was the principal antineoplastic agent isolated from Rollinia mucosa seeds. cdnsciencepub.com When administered to mice bearing the P388 leukemia, it demonstrated a significant increase in lifespan. cdnsciencepub.com While many acetogenins (B1209576) show potent cytotoxicity against various cancer cell lines, detailed in vivo efficacy studies for this compound in solid tumor xenograft models remain a developing area of research. d-nb.infothieme-connect.com

| Cancer Model | Animal Model | Key Finding | Reference |

| P388 Murine Lymphocytic Leukemia | Mouse | Resulted in a 28% life extension at a dose of 0.25 mg/kg. | cdnsciencepub.com |

This compound has demonstrated significant insecticidal activity against a wide spectrum of agricultural pests, positioning it as a promising candidate for the development of botanical insecticides. researchgate.netresearchgate.net Its primary mechanism of action involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which disrupts cellular energy production in insects. mdpi.com

Studies have shown its effectiveness against major pests of stored grains and field crops:

Maize Weevil (Sitophilus zeamais): Identified as the major bioactive constituent from Annona mucosa seeds, this compound caused 51.1% mortality of adult weevils and drastically reduced F1 progeny, offering grain protection comparable to some commercial products. researchgate.net

Fall Armyworm (Spodoptera frugiperda): This compound produced over 90% mortality in early larval instars when included in their diet. researchgate.netscirp.org It is considered the primary compound from A. mucosa ethanolic seed extract responsible for strong mortality and growth inhibition in this major pest. researchgate.net

Asian Citrus Psyllid (Diaphorina citri): As the major compound in ethanolic seed extract of A. mucosa (ESAM), it caused high mortality in both nymphs and adults, proving more effective than the commercial bioinsecticide Azamax®. ufl.edu

Soybean Defoliators (Chrysodeixis includens and Anticarsia gemmatalis): Ethanolic extracts with this compound as the main component showed activity comparable or superior to the positive control, Azamax®. researchgate.net

The following table summarizes the observed insecticidal effects across various pest systems.

| Target Pest | Source/Extract | Key Efficacy Findings | Reference |

| Sitophilus zeamais (Maize Weevil) | Isolated Compound | 51.1% mortality of adults at 57.66 mg/kg; significantly reduced F1 progeny. | researchgate.net |

| Spodoptera frugiperda (Fall Armyworm) | Isolated Compound | >90% mortality of early larval instars at 50 and 100 µg/g of diet. | researchgate.netscirp.org |

| Diaphorina citri (Asian Citrus Psyllid) | Ethanolic Seed Extract of A. mucosa | High mortality in nymphs (LC50 = 57.76 mg/L after 120h) and adults (LC50 = 795.51 mg/L after 120h). | ufl.edu |

| Chrysodeixis includens (Soybean Looper) | Ethanolic Seed Extract of A. mucosa | Activity was comparable or superior to the commercial insecticide Azamax®. | researchgate.net |

| Anticarsia gemmatalis (Velvetbean Caterpillar) | Ethanolic Seed Extract of A. mucosa | Activity was comparable or superior to the commercial insecticide Azamax®. | researchgate.net |

This compound has also been identified as having potent antiprotozoal properties through bioassay-guided screening. scispace.com Research has focused on its activity against the protozoan parasites responsible for leishmaniasis and Chagas disease.

In vitro studies have demonstrated significant inhibitory activity against various strains of Leishmania and Trypanosoma cruzi. nih.govscispace.comscielo.org.co Specifically, this compound, isolated from the stem bark of Rollinia emarginata, showed notable efficacy. nih.gov The leishmanicidal activity of acetogenins like this compound has been linked to the number of hydroxyl groups in their structure, with those possessing three, such as this compound, showing maximum activity. scispace.com While these in vitro results are promising, further evaluation in preclinical animal models of parasitic infection is required to fully establish its therapeutic potential.

| Parasite | In Vitro Finding | Reference |

| Leishmania spp. | Up to 89% inhibitory activity at 250 µg/mL. | scispace.comscielo.org.co |

| Trypanosoma cruzi | Up to 67% inhibitory activity at 250 µg/mL. | scispace.comscielo.org.co |

Evaluation of Insecticidal Effects in Agricultural Pest Systems

Strategies for Overcoming Research Challenges

Despite its promising biological profile, the progression of this compound from a laboratory curiosity to a viable product is hindered by significant challenges related to its supply and synthesis.

The primary source of this compound is the seeds and bark of various Annonaceae plants, particularly from the genus Rollinia and Annona. researchgate.netnih.gov This reliance on natural sources presents several supply chain limitations:

Geographical and Seasonal Variability: The growth of these plants is restricted to specific tropical and subtropical regions, and the concentration of the compound can vary based on season, climate, and plant genetics.

Extraction and Purification Complexity: Isolating this compound is a multi-step process involving extraction with solvents followed by complex chromatographic techniques to separate it from other related acetogenins and compounds. researchgate.netresearchgate.net This process can be costly and difficult to scale up for industrial production.

Sustainability: Over-harvesting of plant materials to meet potential large-scale demand could raise ecological and sustainability concerns.

The use of fruit processing waste, such as the seeds of Annona mucosa, is being explored as a more sustainable and value-added source of biomass for producing this compound-based botanical insecticides. researchgate.netresearchgate.net

To bypass the limitations of natural extraction, chemical synthesis offers a reliable and scalable alternative for producing this compound. Several research groups have reported on the total synthesis of the compound.

Lee's Group (2005): Reported a total synthesis of this compound, utilizing a pivotal intermediate that could also be used for synthesizing the related compound, rollimembrin. beilstein-journals.org A key step in this route was a cross-olefin metathesis reaction. beilstein-journals.org

Other Synthetic Approaches: Various strategies have been developed to construct the characteristic bis-tetrahydrofuran core of this compound. soton.ac.uk These routes often involve complex stereoselective reactions, such as asymmetric epoxidation and oxidative cyclization, to achieve the correct three-dimensional structure of the natural product. soton.ac.uk

The primary challenge for synthetic routes is achieving high yields and stereoselectivity in a cost-effective manner that can compete with natural extraction. Future research will likely focus on optimizing these synthetic pathways to improve their efficiency and reduce the number of steps, making large-scale production economically feasible.

Addressing Supply Chain Limitations for Natural Source Isolation

Advanced Methodologies in this compound Research

The exploration of this compound's biological activities and mechanisms of action is increasingly benefiting from advanced analytical and screening techniques. These methodologies provide a deeper understanding of the compound's effects at a molecular level and facilitate the discovery of new therapeutic applications.

Metabolomic and Proteomic Analyses of Cellular Responses

Metabolomics and proteomics are powerful tools for investigating the global changes in metabolites and proteins within a cell or organism in response to a specific stimulus, such as treatment with this compound.

Metabolomic Analysis: This approach aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. plos.org While specific metabolomic studies focused solely on this compound are not extensively documented in publicly available research, the application of this technology is crucial for understanding its broader physiological impacts. plos.org For instance, metabolomic analysis can reveal alterations in key metabolic pathways, such as energy metabolism, amino acid metabolism, and lipid metabolism, which are often dysregulated in diseases like cancer. plos.orgfrontiersin.org By analyzing the metabolic fingerprints of cells treated with this compound, researchers could identify biomarkers of response and gain insights into its mechanisms of action beyond its known effects on mitochondrial complex I. plos.orgscielo.br

Proteomic Analysis: Proteomics involves the large-scale study of proteins, particularly their structures and functions. mdpi.compragolab.cz Quantitative proteomic techniques, such as those based on tandem mass tag (TMT) labeling, can identify and quantify thousands of proteins in a single experiment, providing a comprehensive overview of the cellular response to a compound. pragolab.cz In the context of this compound research, proteomic analysis could elucidate the downstream effects of mitochondrial inhibition. For example, it could identify changes in the expression of proteins involved in apoptosis, cell cycle regulation, stress responses, and signal transduction pathways. mdpi.combiorxiv.org Such studies can help to build a more complete picture of the cellular pathways modulated by this compound and identify potential new therapeutic targets. biorxiv.org

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Quantitative HTS (qHTS) further refines this process by generating concentration-response curves for every compound tested, providing detailed information on potency and efficacy in a primary screen. nih.gov

The application of HTS and qHTS methodologies to this compound and its derivatives would be a powerful strategy for discovering novel biological activities. nih.gov While initially identified for its cytotoxic and insecticidal properties, these screening techniques could uncover previously unknown effects against a wide array of biological targets. scielo.brresearchgate.netnih.gov For example, screening this compound against panels of different cancer cell lines, pathogens (bacteria, fungi, viruses), or specific enzymes could reveal new therapeutic opportunities. scielo.brnih.govscribd.com The rich datasets generated by qHTS can be immediately mined to establish structure-activity relationships, guiding the chemical modification of the this compound scaffold to enhance desired activities and reduce off-target effects. nih.gov

Future Research Avenues and Translational Potential (Excluding Clinical Human Trials)

The unique chemical structure and potent biological activity of this compound make it a compelling starting point for further preclinical research and development. Future investigations will likely focus on exploring its full therapeutic potential, developing more effective and specific derivatives, and overcoming challenges related to its delivery.

Exploration of Undiscovered Biological Activities and Targets

While this compound is a known potent inhibitor of mitochondrial complex I, its full spectrum of biological activities may not be completely understood. scielo.br Future research should aim to uncover novel biological targets and activities. This can be achieved through advanced screening programs and mechanism-of-action studies. scielo.br Investigating its effects on various cell signaling pathways, immunological responses, and other cellular processes could reveal new therapeutic applications beyond its current scope. ontosight.ai For instance, its potential anti-inflammatory or antiviral activities warrant further investigation. scielo.brontosight.ai

Development of Lead Compounds Based on the this compound Scaffold

The complex structure of this compound serves as a valuable scaffold for the design and synthesis of new lead compounds with improved pharmacological properties. ontosight.aiacs.orgcdnsciencepub.com The process of "scaffold hopping" can be employed to replace parts of the molecular structure with new motifs that may enhance activity, improve selectivity, or reduce potential toxicity. biosolveit.decam.ac.uk

Stereoselective synthesis techniques have been successfully applied to produce this compound and related acetogenins, which is crucial for creating and testing new analogs. acs.orgacs.org By systematically modifying the functional groups and stereochemistry of the this compound scaffold, medicinal chemists can develop a library of related compounds. biosolveit.de These new molecules can then be screened to identify lead compounds with optimized efficacy and better drug-like properties, paving the way for further preclinical development. uu.sebiosolveit.de

Nanotechnology and Delivery System Research for Enhanced Efficacy (Preclinical)

A significant hurdle in the therapeutic application of natural products like this compound can be issues with solubility, stability, and targeted delivery. dovepress.com Nanotechnology offers promising solutions to overcome these challenges. dovepress.comrsc.org

Developing nano-drug delivery systems, such as liposomes, nanoparticles, or micelles, could encapsulate this compound, potentially enhancing its bioavailability and directing it to specific tissues or cells. mdpi.comnih.gov These systems can be engineered to release the compound in a controlled and sustained manner at the target site, which could increase its therapeutic efficacy while minimizing systemic exposure. dovepress.comrsc.org Preclinical studies investigating various nanoparticle-based formulations of this compound are essential to evaluate their effectiveness and potential for future therapeutic applications. rsc.orgmdpi.com

Q & A

Q. What are the standard methods for structural characterization of Rolliniastatin-1?

this compound's structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR provides detailed information on hydrogen and carbon connectivity, while high-resolution MS confirms molecular weight and fragmentation patterns. For example, structural data in show a bis-tetrahydrofuran core with hydroxylated side chains, critical for its bioactivity. Researchers should cross-validate results with synthetic analogs and reference spectral libraries to ensure accuracy .

Q. How is this compound synthesized, and what purification techniques are employed?

Synthesis involves stereoselective formation of its tetrahydrofuran rings and hydroxylated side chains. outlines a multi-step process starting with natural precursors, using reagents like diethylamine (DEA) for ring closure. Purification often employs reverse-phase HPLC or column chromatography with polar solvents to isolate high-purity fractions. Characterization of intermediates via thin-layer chromatography (TLC) and spectroscopic methods is essential to monitor reaction progress .

Q. Which in vitro assays are used to evaluate this compound’s bioactivity?

Common assays include oxygen consumption measurements (e.g., Seahorse XF Analyzer) to assess respiratory complex I inhibition and apoptosis assays (e.g., caspase-3 activation via flow cytometry). demonstrates dose-dependent reductions in oxygen consumption in 143B and A549 cell lines, with IC50 values calculated using nonlinear regression. Researchers should optimize cell density and inhibitor exposure times to minimize off-target effects .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s cytotoxicity across cell lines?